molecular formula C8H7N3O2 B2767335 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile CAS No. 790271-42-0

1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile

Cat. No.: B2767335
CAS No.: 790271-42-0
M. Wt: 177.163
InChI Key: WPASZLKOOSXEQD-UHFFFAOYSA-N
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Description

The compound 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile is a fused heterocyclic scaffold of significant interest in medicinal chemistry. It combines a pyrrolidine ring with a pyrimidinedione core, a structural motif found in compounds with a broad spectrum of pharmacological activities . While research on this specific molecule is ongoing, its value derives from its membership in the pyrrolopyrimidine and related heterocyclic families, which are extensively investigated for their potential to interact with critical biological targets. Compounds featuring fused pyrrole and pyrimidine rings have demonstrated promising biological properties, including anticancer activity . These derivatives can hinder DNA synthesis and repair, as well as regulate the cell cycle, making them powerful tools in oncological research . Furthermore, structurally analogous pyrrolo[3,4-c]pyridine derivatives have been studied as potential antidiabetic agents, acting through mechanisms such as aldose reductase inhibition or as agonists for the GPR119 receptor, which is involved in insulin and incretin secretion . This compound serves as a versatile chemical building block for designing novel molecules to explore these and other therapeutic pathways, including antiviral and antimicrobial applications . Its structure provides a critical pharmacophore for developing inhibitors of various enzymes and cellular receptors.

Properties

IUPAC Name

1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-5-6-2-1-3-11(6)8(13)10-7(5)12/h1-3H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPASZLKOOSXEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Pyrimidine Ring Formation

The most widely documented route involves cyclocondensation between thiourea (N–C–N unit) and arylidene ethyl cyanoacetate (C–C–C unit). This method constructs the pyrimidine core through a three-component reaction under alkaline conditions. Key steps include:

  • Reagent Preparation : Arylidene ethyl cyanoacetate is synthesized via Knoevenagel condensation between aromatic aldehydes and ethyl cyanoacetate.
  • Cyclization : The intermediate reacts with thiourea in ethanol/water with potassium carbonate, facilitating nucleophilic attack at the β-carbon of the α,β-unsaturated ester.
  • Oxidation : Subsequent treatment with hydrogen peroxide converts the thioxo group to a carbonyl, yielding the 1,3-dioxo moiety.

Critical parameters include reaction temperature (70–80°C), solvent polarity, and stoichiometric ratios. Yields typically range from 65% to 78%, with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR).

Microwave-Assisted Domino Reactions

Recent advancements employ microwave irradiation to accelerate ring-closure and retro Diels-Alder (RDA) steps. For example:

  • Domino Ring-Closure : Ethanol solutions of α-ketoglutaric acid and 2-aminonorbornene derivatives undergo microwave-induced cyclization (100°C, 1 h) to form tetracyclic intermediates.
  • RDA Cleavage : Heating intermediates in 1,2-dichlorobenzene (250°C, 20 min) selectively breaks the norbornene bridge, yielding enantiomerically pure pyrrolopyrimidines.

This method reduces reaction times from days to hours while achieving enantiomeric excess (ee) >95%. However, scalability remains challenging due to specialized equipment requirements.

Functionalization of Pyrrolo[1,2-c]Pyrimidine Precursors

Chlorination and Nucleophilic Substitution

Chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) convert hydroxyl groups to chlorides, enabling downstream functionalization:

$$
\text{Pyrrolopyrimidine-OH} + \text{PCl}5 \xrightarrow{\text{POCl}3, 80^\circ\text{C}} \text{Pyrrolopyrimidine-Cl} + \text{HCl} \quad
$$

Subsequent reactions with nucleophiles (e.g., glycine, sodium azide) yield derivatives such as dihydropyrimidines and tetrazolopyrimidines.

Enaminonitrile Intermediate Utilization

Enaminonitriles serve as versatile intermediates for constructing fused heterocycles. For instance:

  • Synthesis of Enaminonitrile : Bromomalononitrile reacts with tetrahydropyrimidine precursors in alcoholic K₂CO₃, forming enaminonitrile via elimination.
  • Cyclization with Carbon Disulfide : Refluxing enaminonitrile with CS₂ in pyridine produces thiazolo[3,2-a]pyrimidines, confirmed by infrared (IR) spectra showing ν(C≡N) at 2210 cm⁻¹ and ν(C=S) at 1247 cm⁻¹.

Catalytic and Asymmetric Methods

Chiral Auxiliary-Assisted Syntheses

Enantioselective routes utilize chiral norbornene derivatives to induce asymmetry during ring-closure. For example:

  • Chiral Induction : (+)- and (−)-2-aminonorbornene hydroxamic acids direct the stereochemistry of tetracyclic intermediates.
  • Chromatographic Resolution : Diastereomers are separated via silica gel chromatography using ethyl acetate/methanol gradients, achieving ee values up to 99%.

Transition Metal Catalysis

While less explored for this specific compound, palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) show promise for introducing aryl/heteroaryl groups at the 4-position. Ligand selection (e.g., XPhos) and solvent systems (toluene/water biphasic) are critical for suppressing side reactions.

Analytical and Spectroscopic Characterization

Structural Elucidation

Table 1 : Key spectroscopic data for 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile.

Technique Data
¹H NMR δ 6.20 (d, O–CH₂–O), δ 7.07–7.65 (m, Ar-H), δ 13.59 (s, NH)
IR 3301 cm⁻¹ (NH), 2210 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O)
MS m/z 413 [M+1]⁺, 414 [M+2]⁺
X-ray Monoclinic crystal system, P2₁/c space group (analogues)

Purity Assessment

High-performance liquid chromatography (HPLC) methods utilizing C18 columns (acetonitrile/water mobile phase) achieve baseline separation of impurities. Retention times correlate with logP values calculated via ChemAxon software.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Batch reactors with integrated distillation units enable ethanol recovery (≥90%) during cyclocondensation, reducing raw material costs.

Waste Stream Management

Phosphate byproducts from PCl₅/POCl₃ reactions are neutralized with calcium hydroxide, generating calcium phosphate precipitates for safe disposal.

Emerging Methodologies

Continuous Flow Chemistry

Microreactor systems enhance heat/mass transfer during exothermic cyclization steps, improving yield consistency (RSD <5%) compared to batch processes.

Photocatalytic Decarbonylation

Preliminary studies show UV irradiation (254 nm) cleaves carbonyl groups, enabling late-stage diversification. Quantum yields remain low (Φ = 0.12) but are tunable via triplet sensitizers.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antitumor agent. The structural features of 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile make it a candidate for the development of new therapeutic agents targeting various cancers.

Case Study: Antitumor Activity

Recent studies have reported that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example:

  • Synthesis Method : A one-pot synthesis method was employed to create various derivatives that were then screened for antitumor activity.
  • Results : Compounds demonstrated IC50 values in the low micromolar range against specific cancer types.

Synthesis of Bioactive Compounds

The compound is also utilized in the synthesis of various biologically active molecules through multicomponent reactions. These reactions allow for the efficient construction of complex molecular architectures.

Multicomponent Reactions

  • Three-component reactions involving this compound have been reported to yield high-efficiency products with diverse biological activities.
    • Example Reaction : A study demonstrated the formation of pyrano[2,3-c]pyrazole derivatives using this compound as a key intermediate.
    • Yield : The reactions achieved yields ranging from 72% to 97%, showcasing the compound's utility in synthetic methodologies .

The bioactivity of derivatives synthesized from this compound has been explored through various biological assays.

Antibacterial and Antifungal Properties

Research indicates that derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Screening Method : Compounds were evaluated using standard disk diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli.
  • Findings : Certain derivatives showed inhibition zones comparable to standard antibiotics .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antitumor ActivitySynthesis of derivatives for cancer treatmentIC50 values in low micromolar range
Multicomponent SynthesisEfficient construction of complex moleculesYields between 72% - 97%
Antibacterial PropertiesScreening against bacterial strainsEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of 1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular pathways involved depend on the specific derivative and its target enzyme .

Comparison with Similar Compounds

Target Compound

  • Core: Pyrrolo[1,2-c]pyrimidine fused system.
  • Substituents: 1,3-dioxo groups (hydrogen-bond acceptors) and a cyano group (electron-withdrawing).
  • Saturation: Partially hydrogenated (5H,6H,7H).

Comparators

Dihydropyrano[2,3-c]pyrazole-carbonitriles (e.g., 3s, 3t) Core: Pyrano[2,3-c]pyrazole fused system. Substituents: Chlorophenyl, methoxyphenyl, or phenyl groups; cyano group at position 3. Key Differences: Lack of dioxo groups; pyrazole instead of pyrimidine ring .

Hexahydro-thieno-pyrimidinones (e.g., 5h) Core: Imidazo-thieno-pyrido-pyrimidine fused system. Substituents: Thioxo, methyl, and sulfur-containing rings. Key Differences: Thieno ring inclusion and thioxo group, altering solubility and reactivity .

Tetrahydropyrimidine-thioxo-carbonitriles (e.g., compound in )

  • Core: Tetrahydropyrimidine with a thioxo group.
  • Substituents: Nitrophenyl, methyl, and thioxo.
  • Key Differences: Nitro group (electron-withdrawing) and thioxo (vs. dioxo in target) .

Pyrrole-3-carbonitriles with Sugar Moieties (e.g., 1j, 1k, 4a, 4b)

  • Core: Substituted pyrrole with hydroxylated alkyl chains.
  • Substituents: Hydrophilic sugar-like groups (e.g., tetrahydroxybutyl).
  • Key Differences: Lack of pyrimidine fusion; hydrophilic substituents enhance solubility .

Physicochemical Properties

Melting Points

  • Target Compound : Data unavailable.
  • Comparators: Dihydropyrano-pyrazole-carbonitriles: 170–171°C . Thieno-pyrido-pyrimidinones: 270–272°C (high due to rigid fused rings) . Tetrahydropyrimidine-thioxo: 190°C . Amino-acylated pyrroles: 187–230°C .

Spectroscopic Data

  • IR Spectroscopy: Cyano Stretch: ~2188–2221 cm⁻¹ across analogs (e.g., 2188 cm⁻¹ in tetrahydropyrimidine , 2217–2221 cm⁻¹ in sugar-pyrroles ). Keto Groups: 1689–1700 cm⁻¹ (C=O in tetrahydropyrimidine vs. dioxo in target).
  • NMR: Pyrrolo-pyrimidine derivatives show distinct aromatic/heterocyclic proton environments (e.g., δ 4.66 ppm for pyrano-pyrazole CH in 3s ).

Biological Activity

1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine core structure with two carbonyl groups and a cyano group. Its chemical formula is C8H6N4O2C_8H_6N_4O_2, and it has a molecular weight of 178.16 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-c]pyrimidines exhibit significant anticancer properties. For instance, a derivative of this compound was shown to inhibit the proliferation of various cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
A549 (Lung Cancer)10.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)15.0Bcl-2 modulation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy. The minimal inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Pseudomonas aeruginosa128Bacteriostatic

Neuroprotective Effects

Neuroprotective properties have been observed in animal models where this compound was administered following induced neurotoxicity. Behavioral tests indicated improvements in cognitive functions and reduced oxidative stress markers in brain tissues .

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of pyrrolo[1,2-c]pyrimidine and their evaluation against cancer cell lines. One derivative demonstrated an IC50 value of 8 µM against the MCF-7 cell line, showcasing enhanced potency compared to existing chemotherapeutics .
  • Antimicrobial Evaluation : Research conducted by American Elements reported that compounds similar to this compound exhibited significant activity against multi-drug resistant strains of bacteria. This highlights its potential application in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dioxo-pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives, and how do reaction conditions influence product yields?

  • Methodology :

  • Cyclization with amines : React 3-aminopyrrole precursors with carbonitriles under acidic conditions (e.g., acetic acid reflux) to form the pyrrolopyrimidine core. Alternative routes include using formamide or substituted anilines as nucleophiles .
  • Optimization : For higher yields, use methanol or DMF as solvents and reflux for 6–8 hours. For example, compound 9 (a structural analog) was synthesized via two methods: (A) ammonia in methanol or (B) formamide/DMF under reflux .
    • Key Parameters : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of amines significantly affect yield and purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Look for characteristic peaks: NH/OH stretches (~3200–3500 cm⁻¹), C≡N (~2200 cm⁻¹), and carbonyl (C=O, ~1650–1750 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and substituents like OCH₃ (δ ~3.8 ppm). For example, compound 4c shows distinct OCH₃ and NH₂ signals .
  • ¹³C NMR : Confirm carbonyl carbons (δ ~160–180 ppm) and nitrile carbons (δ ~115–120 ppm) .
    • Validation : Compare experimental data with computed values (e.g., using DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for pyrrolopyrimidine derivatives?

  • Methodology :

  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns.
  • Crystallography : For ambiguous cases, single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. For example, compound 276’s structure was validated via X-ray with R factor = 0.054 .
  • Dynamic NMR : Probe tautomeric equilibria or rotational barriers that may cause spectral discrepancies .

Q. What strategies improve regioselectivity in the synthesis of substituted pyrrolopyrimidines?

  • Methodology :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., CN) to steer electrophilic substitution. For example, 2-amino-1H-pyrrole-3-carbonitrile derivatives act as precursors for regioselective cyclization .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to favor specific ring-closure pathways. shows that method B (using formamide) improved regioselectivity for compound 9 compared to method A .
    • Case Study : Substituent effects on the pyrrole ring (e.g., 4-methoxyphenyl in compound 4c) can sterically or electronically guide reaction pathways .

Q. How can biological activity be systematically assessed for this compound and its analogs?

  • Methodology :

  • In Vitro Screening : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). For example, pyrrolo[2,3-d]pyrimidine derivatives exhibit antitumor activity via kinase inhibition .
  • SAR Studies : Modify substituents (e.g., replace CH₃ with CF₃ or Cl) and correlate changes with bioactivity. highlights substituent effects on binding affinity .
  • Docking Simulations : Use software like AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets) .

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